![molecular formula C13H11BrOZn B14894815 4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
4-[(Phenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in THF, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Phenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-[(Phenoxy)methyl]bromobenzene+Zn→4-[(Phenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity zinc and THF, along with advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenoxy derivatives.
Reduction: Undergoes reduction reactions to yield different phenyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. Typical reaction conditions involve the use of THF as a solvent, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from reactions involving this compound include substituted phenyl compounds, phenoxy derivatives, and various phenylzinc intermediates.
Scientific Research Applications
4-[(Phenoxy)methyl]phenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-[(Phenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc moiety acts as a nucleophilic center, attacking electrophilic sites on other molecules to form new bonds. This reactivity is facilitated by the stabilization provided by the THF solvent.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Phenylzinc bromide
- Benzylzinc bromide
Uniqueness
4-[(Phenoxy)methyl]phenylzinc bromide is unique due to its specific phenoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of phenoxy-substituted compounds, which are valuable in various fields of research and industry.
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
MUQXPWORQVLSCJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
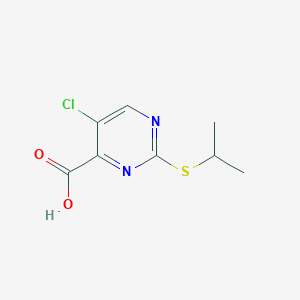
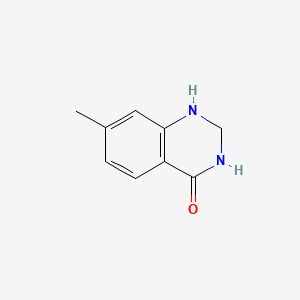
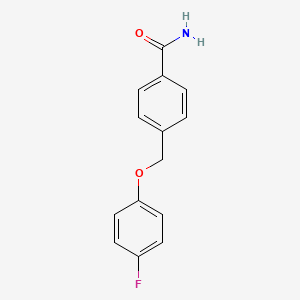
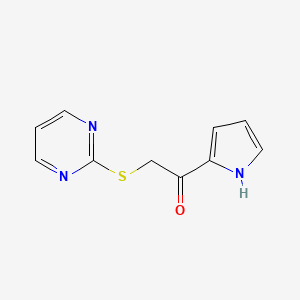
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
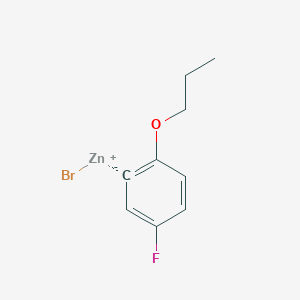
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
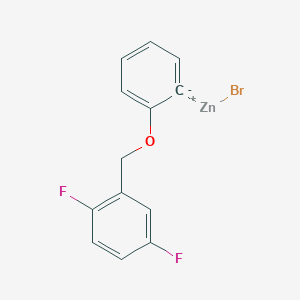
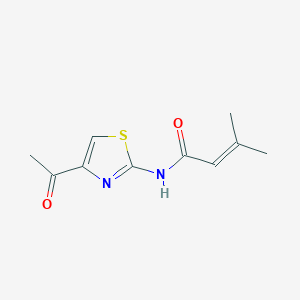

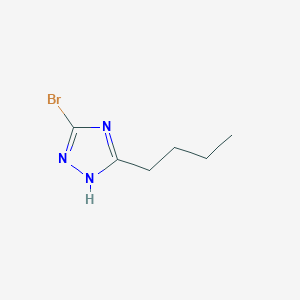
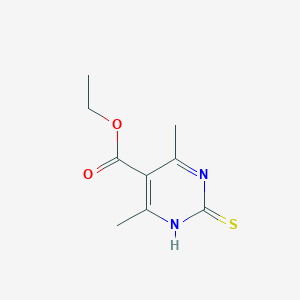
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
